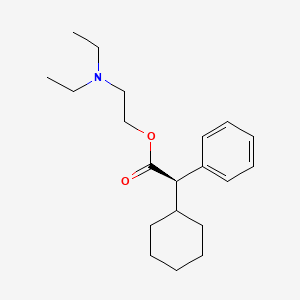
Drofenine, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Drofenine, ®- is an antimuscarinic antispasmodic drug used for relaxing smooth muscle. It is commonly used to treat conditions such as dysmenorrhea and pain in the gastrointestinal tract, biliary passages, and urogenital tract . Drofenine is known to increase the levels of the protein TRPV3, which is involved in various physiological processes .
Preparation Methods
The synthetic route for Drofenine involves the esterification of 2-(diethylamino)ethanol with 2-cyclohexyl-2-phenylacetic acid. The reaction is typically carried out under acidic conditions to facilitate the formation of the ester bond . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Drofenine undergoes several types of chemical reactions, including:
Oxidation: Drofenine can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Drofenine into its reduced forms.
Substitution: Drofenine can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Drofenine has several scientific research applications:
Mechanism of Action
Drofenine exerts its effects by acting as an agonist of the TRPV3 ion channel. It interacts with the residue H426, which is required for TRPV3 activation . This interaction leads to increased calcium influx in cells expressing TRPV3, which in turn modulates various physiological processes. Additionally, Drofenine has been shown to inhibit the Kv2.1 channel, which may contribute to its therapeutic effects in conditions like peripheral neuropathy .
Comparison with Similar Compounds
Drofenine is similar to other TRPV3 agonists such as 2-aminoethoxydiphenylboronate (2-APB) and carvacrol. Drofenine exhibits greater selectivity for TRPV3 and higher cytotoxicity in human keratinocytes compared to these compounds . This makes Drofenine a valuable tool for studying TRPV3 functions and developing new therapeutic agents.
Similar Compounds
- 2-aminoethoxydiphenylboronate (2-APB)
- Carvacrol
Drofenine’s unique selectivity and potency make it a distinct and valuable compound in both research and therapeutic contexts .
Properties
CAS No. |
248939-84-6 |
|---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl (2R)-2-cyclohexyl-2-phenylacetate |
InChI |
InChI=1S/C20H31NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3/t19-/m0/s1 |
InChI Key |
AGJBLWCLQCKRJP-IBGZPJMESA-N |
Isomeric SMILES |
CCN(CC)CCOC(=O)[C@H](C1CCCCC1)C2=CC=CC=C2 |
Canonical SMILES |
CCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















